Sfflrnp

Descripción

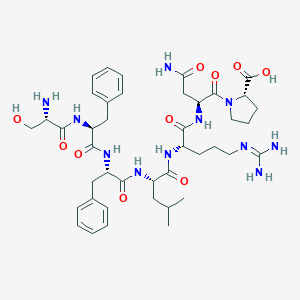

Sfflrnp (Ser-Phe-Phe-Leu-Arg-Asn-Pro), also known as TRAP (Thrombin Receptor-Activating Peptide), is a synthetic heptapeptide derived from the rat thrombin receptor sequence. It mimics the proteolytically exposed "tethered ligand" domain of the receptor, enabling activation of thrombin-mediated signaling pathways without requiring enzymatic cleavage . Sfflrnp binds to the G protein-coupled receptor PAR-1 (Protease-Activated Receptor 1), triggering downstream responses such as phospholipid hydrolysis, diacylglycerol (DAG) production, and arachidonic acid (AA) release . In IIC9 fibroblasts, Sfflrnp induces a biphasic DAG response: an early transient peak (2-fold increase at 15 seconds) via phosphatidylinositol (PI) hydrolysis and a prolonged phase (3-fold increase at 5 minutes) via phosphatidylcholine (PC) hydrolysis, mirroring the effects of catalytically active α-thrombin .

Propiedades

Número CAS |

140436-66-4 |

|---|---|

Fórmula molecular |

C42H61N11O10 |

Peso molecular |

880 g/mol |

Nombre IUPAC |

(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C42H61N11O10/c1-24(2)19-29(37(58)48-28(15-9-17-47-42(45)46)36(57)52-32(22-34(44)55)40(61)53-18-10-16-33(53)41(62)63)50-39(60)31(21-26-13-7-4-8-14-26)51-38(59)30(49-35(56)27(43)23-54)20-25-11-5-3-6-12-25/h3-8,11-14,24,27-33,54H,9-10,15-23,43H2,1-2H3,(H2,44,55)(H,48,58)(H,49,56)(H,50,60)(H,51,59)(H,52,57)(H,62,63)(H4,45,46,47)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 |

Clave InChI |

HQIHHNMDIDWQTA-MRNVWEPHSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |

SMILES isomérico |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N |

SMILES canónico |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N |

Otros números CAS |

140436-66-4 |

Secuencia |

SFFLRNP |

Sinónimos |

Ser-Phe-Phe-Leu-Arg-Asn-Pro seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline SFFLRNP |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, serine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, phenylalanine, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (phenylalanine, leucine, arginine, asparagine, and proline).

Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Sfflrnp can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU or DIC (diisopropylcarbodiimide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can result in peptide analogs with modified amino acid sequences.

Aplicaciones Científicas De Investigación

Sfflrnp has several scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.

Medicine: It has potential therapeutic applications, such as in the development of peptide-based drugs.

Industry: The peptide can be used in the production of biomaterials and as a component in various biochemical assays.

Mecanismo De Acción

The mechanism of action of seryl-phenylalanyl-phenylalanyl-leucyl-arginyl-asparaginyl-proline depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary widely depending on the context in which the peptide is used.

Comparación Con Compuestos Similares

Sfflrnp belongs to a family of thrombin receptor-activating peptides with structural and functional variations. Below is a systematic comparison with key analogs:

Structural Analogs

Table 1: Structural Comparison of Sfflrnp with Related TRAPs

Key Findings:

- Species-Specific Variations : Human SFLLRNP and rat Sfflrnp exhibit nearly identical functional profiles in activating PAR-1, though subtle differences in receptor binding kinetics may exist due to sequence divergence (Phe vs. Leu at position 2) .

- Amidation Effects : C-terminal amidation (e.g., SFLLR-NH₂) enhances receptor binding and prolongs signaling, likely by stabilizing peptide-receptor interactions .

- Truncated Peptides : Shorter analogs like SFFLR (RatP5) activate only the early DAG phase, indicating the C-terminal Asn-Pro residues are critical for sustained PC hydrolysis .

Functional Analogs

Table 2: Functional Comparison of Sfflrnp with Engineered Receptor Systems

Key Findings:

- Kinetic Differences : Sfflrnp replicates α-thrombin’s biphasic DAG response but requires higher concentrations for equivalent AA release. Enterokinase-modified EKTR systems show delayed and reduced initial AA release, suggesting ligand-independent activation alters pathway engagement .

- Receptor Saturation : Sfflrnp achieves maximal DAG production at 10 μM, comparable to α-thrombin at 1 NIH unit/mL, but with faster dissociation kinetics .

Critical Analysis of Divergent Results

- AA Release Efficacy : While Sfflrnp fully replicates α-thrombin’s DAG response, its AA release efficacy is context-dependent. In IIC9 cells, Sfflrnp-induced AA metabolites reach only 20% of α-thrombin’s levels at 5 minutes but match by 30 minutes, indicating temporal divergence in PC hydrolysis regulation .

- Amidation vs. Non-Amidated Forms: Amidated peptides (e.g., RatP7-NH₂) show prolonged receptor activation, suggesting that post-translational modifications could optimize therapeutic analogs for sustained signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.